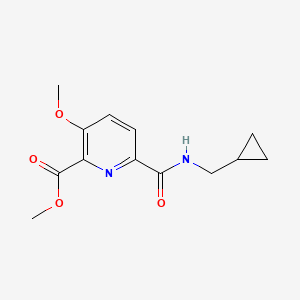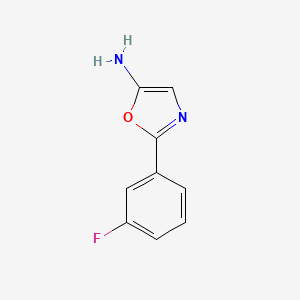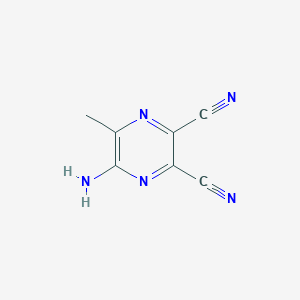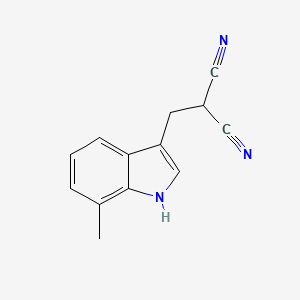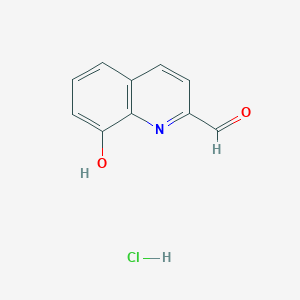
8-Hydroxyquinoline-2-carbaldehydehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is a colorless solid with the empirical formula C10H7NO2 and a molecular weight of 173.17 g/mol . This compound is known for its chelating properties and is used in various scientific and industrial applications.
Preparation Methods
8-Hydroxyquinoline-2-carbaldehydehydrochloride can be synthesized from 2-methylquinolin-8-ol via oxidation using selenium dioxide . The reaction conditions typically involve heating the reactants in an appropriate solvent, such as ethanol, under reflux. Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
8-Hydroxyquinoline-2-carbaldehydehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 8-hydroxyquinoline-2-carboxylic acid.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The compound can undergo substitution reactions, particularly at the aldehyde group, to form Schiff bases and other derivatives.
Common reagents used in these reactions include oxidizing agents like selenium dioxide, reducing agents such as sodium borohydride, and various amines for Schiff base formation. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
8-Hydroxyquinoline-2-carbaldehydehydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 8-Hydroxyquinoline-2-carbaldehydehydrochloride involves its ability to chelate metal ions. The compound forms stable complexes with metal ions, which can inhibit various biological processes. For example, it can function as a transcription inhibitor by binding to metal ions required for enzyme activity . The molecular targets and pathways involved depend on the specific application and the metal ions present.
Comparison with Similar Compounds
8-Hydroxyquinoline-2-carbaldehydehydrochloride is unique due to its specific structure and chelating properties. Similar compounds include:
8-Hydroxyquinoline: A parent compound with similar chelating properties but lacking the aldehyde group.
8-Methoxyquinoline-2-carbaldehyde: A derivative with a methoxy group instead of a hydroxyl group.
8-Hydroxyquinoline-5-carbaldehyde: A positional isomer with the aldehyde group at the 5-position.
These compounds share some chemical properties but differ in their reactivity and applications due to variations in their functional groups and molecular structures.
Properties
Molecular Formula |
C10H8ClNO2 |
|---|---|
Molecular Weight |
209.63 g/mol |
IUPAC Name |
8-hydroxyquinoline-2-carbaldehyde;hydrochloride |
InChI |
InChI=1S/C10H7NO2.ClH/c12-6-8-5-4-7-2-1-3-9(13)10(7)11-8;/h1-6,13H;1H |
InChI Key |
AYEPFJZNCHNHSW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)O)N=C(C=C2)C=O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



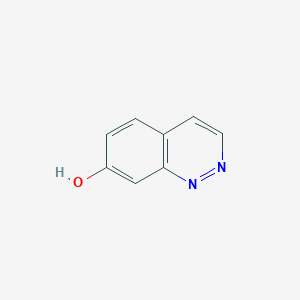
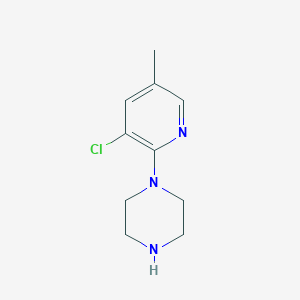


![Methyl 2-(12-ethyl-9-oxo-5-thia-1,10,11-triazatricyclo[6.4.0.02,6]dodeca-2(6),3,7,11-tetraen-10-yl)acetate](/img/structure/B13116233.png)

